2-[3-(Oxiran-2-ylmethoxy)phenyl]-1,3-thiazole
Description
Properties
IUPAC Name |
2-[3-(oxiran-2-ylmethoxy)phenyl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-2-9(12-13-4-5-16-12)6-10(3-1)14-7-11-8-15-11/h1-6,11H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLBKHNCBALXIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC(=C2)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Oxiran-2-ylmethoxy)phenyl]-1,3-thiazole typically involves the reaction of 3-(oxiran-2-ylmethoxy)benzaldehyde with thioamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial processes .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Oxiran-2-ylmethoxy)phenyl]-1,3-thiazole can undergo various types of chemical reactions, including:
Oxidation: The oxirane group can be oxidized to form diols.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The oxirane group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are often used in substitution reactions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted oxirane derivatives.
Scientific Research Applications
Pharmacological Properties
Thiazole derivatives are known for their broad spectrum of biological activities, including:
- Antimicrobial Activity : Thiazole compounds have been extensively studied for their antifungal properties. For instance, recent studies have shown that thiazole derivatives exhibit significant activity against various strains of Candida, surpassing traditional antifungal agents like fluconazole in some cases. The mechanism often involves non-competitive inhibition of key enzymes such as lanosterol C14α-demethylase .
- Anticancer Activity : Thiazoles have been implicated in cancer treatment due to their ability to inhibit tumor growth. Compounds with thiazole structures have demonstrated cytotoxic effects against various cancer cell lines, making them promising candidates for further development .
- Anti-inflammatory Effects : Some thiazole derivatives exhibit anti-inflammatory properties by modulating inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
Synthesis and Derivative Development
The synthesis of 2-[3-(Oxiran-2-ylmethoxy)phenyl]-1,3-thiazole involves several chemical reactions that allow for the introduction of various substituents on the thiazole ring. The ability to modify the thiazole core has led to the generation of numerous derivatives with enhanced biological activities.
Synthesis Overview
- Starting Materials : The synthesis typically begins with commercially available phenolic compounds and thioketones.
- Reaction Conditions : Various methods such as Hantzsch reaction and cyclization techniques are employed to form the thiazole ring.
- Characterization : The synthesized compounds are characterized using techniques like NMR, IR spectroscopy, and mass spectrometry to confirm their structures.
Case Studies
Several case studies highlight the applications of thiazole derivatives in drug discovery:
- Antifungal Activity Study : A series of 1,3-thiazole derivatives were synthesized and tested against Candida strains. The most promising compound showed lower Minimum Inhibitory Concentration (MIC) values compared to fluconazole, indicating potential for clinical application in antifungal therapy .
- Anticancer Research : Thiazole-based compounds were evaluated for their cytotoxic effects on human cancer cell lines. Results indicated that specific modifications on the thiazole ring significantly enhanced anticancer activity, suggesting a pathway for developing more effective cancer therapeutics .
- Anti-inflammatory Trials : Research has demonstrated that certain thiazole derivatives can reduce inflammation markers in vitro and in vivo models, pointing towards their potential use in treating inflammatory diseases .
Data Tables
Mechanism of Action
The mechanism of action of 2-[3-(Oxiran-2-ylmethoxy)phenyl]-1,3-thiazole involves its interaction with various molecular targets. The oxirane group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and nucleic acids. The thiazole ring can interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
4-[4-(Oxiran-2-ylmethoxy)phenyl]-1,2,3-thiadiazole (CAS 59834-07-0)
- Structure : Differs by replacing the thiazole ring with a 1,2,3-thiadiazole and shifting the oxiran-methoxy substitution to the 4-position of the phenyl ring.
- Properties: Higher polarity due to the additional nitrogen in the thiadiazole ring. Limited solubility data, but synthesized in 98% purity .
- Applications: Not explicitly reported, but thiadiazoles are known for antimicrobial and anticancer activities.
2-(3-Trifluoromethylphenyl)-1,3-benzothiazole
- Structure : Benzothiazole core with a 3-trifluoromethylphenyl substituent.
- Properties : LogP = 4.98 (high lipophilicity), PSA = 41.13 Ų. The trifluoromethyl group enhances metabolic stability and membrane permeability .
4-(Chloromethyl)-2-(4-trifluoromethylphenyl)-1,3-thiazole
- Structure : Thiazole with a chloromethyl group at position 4 and a 4-trifluoromethylphenyl group at position 2.
- Properties : Reactive chloromethyl group allows further functionalization. Safety data indicate handling precautions due to toxicity .
- Applications : Intermediate in synthesizing bioactive molecules, such as kinase inhibitors.
Comparative Syntheses
- EMAC2067-2071 () : Synthesized via hydrazone formation between thiazole-hydrazinyl intermediates and substituted benzaldehydes. Yields ranged from 82.28% to 93.93%, with decomposition points above 180°C .
- Compound 9a-e () : Prepared via Cu-catalyzed click chemistry, yielding acetamide-linked thiazoles with aryl substituents. Characterized by NMR and elemental analysis .
Physicochemical Properties
*Predicted using analogous structures.
†Estimated via computational tools (e.g., ChemDraw).
Anticancer Activity
- Hydrazinothiazoles (): Demonstrated G1 cell cycle arrest and mitochondrial depolarization in cancer cells. For example, Santana et al. reported IC₅₀ values in the low micromolar range against breast cancer lines .
- EMAC2067-2071 () : Inhibited HIV-1 RT polymerase (IC₅₀ = 0.8–2.1 µM), highlighting thiazole’s role in targeting viral enzymes .
Enzyme Inhibition
Key Structural Insights
- Electron-Withdrawing Groups (e.g., trifluoromethyl, nitro): Enhance lipophilicity and target affinity but may reduce solubility .
- Epoxide Functionality : Increases reactivity for covalent bonding, as seen in ’s fluconazole derivatives targeting fungal enzymes .
- Thiazole vs. Thiadiazole : Thiadiazoles generally exhibit higher polarity and metabolic stability, whereas thiazoles offer better π-π stacking in biological targets .
Biological Activity
The compound 2-[3-(Oxiran-2-ylmethoxy)phenyl]-1,3-thiazole is a thiazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. Thiazoles are known for their potential therapeutic applications, including antimicrobial, antifungal, and anticancer properties. This article provides a detailed overview of the biological activity of this specific compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula for 2-[3-(Oxiran-2-ylmethoxy)phenyl]-1,3-thiazole is . The presence of the oxirane group contributes to its reactivity and potential biological interactions.
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with thiazole rings can inhibit the growth of various bacterial strains. For instance:
- A study demonstrated that certain thiazole derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 150 µg/mL .
- The compound 2-[3-(Oxiran-2-ylmethoxy)phenyl]-1,3-thiazole was evaluated alongside other thiazole derivatives and showed promising results in inhibiting microbial growth.
Antifungal Activity
Thiazoles also display antifungal properties. A recent investigation found that thiazole derivatives could act as non-competitive inhibitors of fungal lanosterol C14α-demethylase, an enzyme critical for ergosterol biosynthesis in fungi . The biological activity profile suggests that 2-[3-(Oxiran-2-ylmethoxy)phenyl]-1,3-thiazole may similarly impact fungal pathogens.
Antitumor Activity
The anticancer potential of thiazole derivatives is notable. In vitro studies have shown that certain thiazole compounds can inhibit the proliferation of cancer cell lines. For example:
- Compounds derived from thiazoles were tested against a panel of tumor cell lines, with some exhibiting IC50 values in the nanomolar range against various cancer types .
- The oxirane moiety in 2-[3-(Oxiran-2-ylmethoxy)phenyl]-1,3-thiazole could enhance its interaction with biological targets involved in cancer cell proliferation.
The biological activity of thiazoles can be attributed to their ability to interact with various biochemical pathways:
- Enzyme Inhibition : Thiazoles may inhibit key enzymes such as DNA gyrase and protein kinases, which are essential for cellular processes .
- Molecular Docking Studies : Computational studies suggest that 2-[3-(Oxiran-2-ylmethoxy)phenyl]-1,3-thiazole can form stable complexes with target proteins, indicating a strong binding affinity that could translate into biological efficacy .
Case Studies
Several studies have highlighted the efficacy of thiazole derivatives:
- Antimicrobial Study : A series of thiazole compounds were synthesized and tested against Mycobacterium tuberculosis, showing promising results with MIC values as low as 25 µg/mL .
- Antitumor Research : Thiazole-based compounds demonstrated significant cytotoxicity against various cancer cell lines, supporting further development as potential anticancer agents .
Data Tables
Q & A
Q. Table 1: Reaction Conditions from Analogous Syntheses
Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Identify protons on the phenyl ring (δ 6.8–7.5 ppm), thiazole protons (δ 7.2–8.1 ppm), and epoxide protons (δ 3.5–4.5 ppm). Compare with calculated shifts using DFT methods .
- FT-IR: Confirm epoxide C-O-C stretch (1250–950 cm⁻¹) and thiazole C=N (1650–1600 cm⁻¹) .
- Elemental Analysis: Validate purity (e.g., C: 62.3%, H: 4.8%, N: 7.1%, S: 8.7% theoretical vs. experimental) .
- X-ray Crystallography: Resolve steric effects of the epoxide-thiazole system using SHELXL (R-factor < 0.05) .
Advanced: How does the epoxide group influence reactivity in downstream modifications?
Methodological Answer:
The oxirane ring undergoes nucleophilic ring-opening reactions, enabling:
- Functionalization with Amines/Thiols: React with primary amines (e.g., benzylamine in THF) to form β-amino alcohols, monitored by TLC for intermediate stability .
- Crosslinking Applications: Epoxide-thiol "click" chemistry for polymer conjugation (e.g., using mercaptoethanol under basic conditions) .
- Challenges: Competing hydrolysis in aqueous media; use anhydrous solvents and inert atmospheres to mitigate .
Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR vs. XRD)?
Methodological Answer:
- Cross-Validation: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09 with B3LYP/6-31G*) .
- Dynamic Effects: Account for conformational flexibility (e.g., epoxide ring puckering) via variable-temperature NMR .
- Crystallographic Refinement: Use SHELXL to model disorder in the phenyl-thiazole system, refining anisotropic displacement parameters .
Advanced: What computational strategies predict this compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Screen against enzymes (e.g., Mycobacterium tuberculosis enoyl reductase) using the epoxide as a hydrogen-bond acceptor .
- MD Simulations (GROMACS): Assess stability of thiazole-epoxide conformers in lipid bilayers (20 ns trajectories, CHARMM36 force field) .
- Pharmacophore Modeling: Map the epoxide oxygen and thiazole nitrogen as key interaction sites .
Advanced: What challenges arise in purification, and how are they addressed?
Methodological Answer:
- Byproduct Formation: Epoxide ring-opening during chromatography; use neutral silica gel and avoid protic solvents .
- Low Crystallinity: Optimize solvent polarity (e.g., slow evaporation from dichloromethane/hexane) .
- HPLC-MS Purity Checks: Employ C18 columns (acetonitrile/water + 0.1% formic acid) to detect trace impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
